![molecular formula C18H22N4O2S B10985455 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10985455.png)
3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound featuring an indole moiety, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Coupling of Indole and Thiadiazole: The indole and thiadiazole moieties are coupled using a suitable linker, often involving amide bond formation through condensation reactions.
Final Assembly: The final compound is assembled by linking the indole-thiadiazole intermediate with the propanamide group, typically through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the thiadiazole ring or the amide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiadiazole rings, using reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Oxidized derivatives of the indole or methoxy group.
Reduction Products: Reduced forms of the thiadiazole ring or amide group.
Substitution Products: Substituted indole or thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound may serve as a probe or ligand in studying enzyme interactions, receptor binding, and cellular pathways. Its structural features suggest potential activity in modulating biological processes.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its indole and thiadiazole moieties are known to exhibit bioactivity, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety can engage in π-π stacking interactions, while the thiadiazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
Uniqueness
Compared to similar compounds, 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide may exhibit unique properties due to the specific length and structure of its propanamide linker. This can influence its chemical reactivity, biological activity, and physical properties, making it distinct in its applications and effects.
Biological Activity
The compound 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N4O2S with a molecular weight of 344.4 g/mol. The compound features an indole moiety linked to a thiadiazole ring, which is known for its diverse biological activities.
Cytotoxic Properties
Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties through several studies:
- Cytotoxicity Assays : The MTT assay is commonly employed to assess the viability of cancer cells after treatment with the compound. For instance, studies have shown that similar thiadiazole derivatives demonstrate IC50 values ranging from 1.7 µM to over 20 µM against different cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers .
-
Case Studies :
- A study reported that a related thiadiazole derivative exhibited an IC50 value of 19.5 µM against the SK-OV-3 ovarian cancer cell line .
- Another investigation highlighted that compounds with specific substitutions on the thiadiazole ring significantly enhanced their cytotoxic activity against various cancer types .
Structure-Activity Relationships (SAR)
The biological activity of thiadiazole derivatives appears to be influenced by their structural characteristics:
- Substituent Effects : The presence and nature of substituents on the thiadiazole ring can dramatically affect cytotoxicity. For example, compounds with electron-donating groups tend to exhibit improved activity compared to those with electron-withdrawing groups .
- Indole Influence : The incorporation of an indole moiety has been shown to enhance the interaction with biological targets, potentially increasing the overall potency of the compound .
Experimental Findings
The following table summarizes key findings from various studies regarding the cytotoxic activity of related compounds:
Properties
Molecular Formula |
C18H22N4O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)11-17-20-21-18(25-17)19-16(23)8-10-22-9-7-13-14(22)5-4-6-15(13)24-3/h4-7,9,12H,8,10-11H2,1-3H3,(H,19,21,23) |
InChI Key |
ZPNNDCUIFCFWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
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